molecular formula C15H28O4 B14660778 Dibutyl pimelate CAS No. 51238-94-9

Dibutyl pimelate

Cat. No.: B14660778
CAS No.: 51238-94-9
M. Wt: 272.38 g/mol
InChI Key: IQYKLRJIMOPPKB-UHFFFAOYSA-N
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Description

Dibutyl pimelate is an aliphatic diester derived from pimelic acid (a seven-carbon dicarboxylic acid) and butanol. Pimelic acid derivatives are known for applications in polymer plasticizers, lubricants, and biochemical research due to their solubility in organic solvents and moderate volatility .

Properties

CAS No.

51238-94-9

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

dibutyl heptanedioate

InChI

InChI=1S/C15H28O4/c1-3-5-12-18-14(16)10-8-7-9-11-15(17)19-13-6-4-2/h3-13H2,1-2H3

InChI Key

IQYKLRJIMOPPKB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCCCCC(=O)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl pimelate can be synthesized through the esterification of pimelic acid with butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of pimelic acid to this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of pimelic acid and butanol in the presence of an acid catalyst. The reaction mixture is then heated and maintained at a specific temperature to achieve optimal yield. The product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Thermal Degradation and Fragmentation

Dibutyl pimelate undergoes thermal degradation during gas chromatography-mass spectrometry (GC/MS) analysis, producing characteristic fragments. Key fragmentation patterns include :

  • Loss of butoxy radical : C4H9O\text{C}_4\text{H}_9\text{O}^\bullet elimination, yielding a fragment at m/z 171 (Structure VII).

  • Subsequent butene elimination : Formation of a base peak at m/z 115 (Structure VIII).

Fragmentation Pathway :

Dibutyl pimelateΔ[M - C4H9O][M - C4H9OC4H8]\text{this compound} \xrightarrow{\Delta} \text{[M - C}_4\text{H}_9\text{O}^\bullet\text{]} \rightarrow \text{[M - C}_4\text{H}_9\text{O}^\bullet - \text{C}_4\text{H}_8\text{]}

Fragment m/zProposed StructureLoss Component
171C₉H₁₅O₃ (Structure VII)C₄H₉O
115C₅H₇O₃ (Structure VIII)C₄H₈

Hydrolysis and Acid-Catalyzed Reactions

Under acidic conditions, this compound hydrolyzes to heptanedioic acid and 1-butanol. Acidic workup (e.g., 10% H₃PO₄) is employed post-synthesis to isolate the ester from reaction mixtures .

Hydrolysis Reaction:

C15H28O4+2H2OH+C7H12O4+2C4H9OH\text{C}_{15}\text{H}_{28}\text{O}_4 + 2\text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_7\text{H}_{12}\text{O}_4 + 2\text{C}_4\text{H}_9\text{OH}

Comparative Reactivity with Other Esters

This compound’s ester groups exhibit reactivity distinct from aromatic esters (e.g., dibutyl phthalate). Unlike phthalates, which participate in π-π interactions in bioactivity , this compound’s aliphatic chain favors hydrophobic interactions and simpler hydrolysis pathways.

PropertyThis compoundDibutyl Phthalate
Backbone Aliphatic (C₇)Aromatic (C₆H₄)
Hydrolysis Rate Faster (aliphatic ester)Slower (aromatic ester)
Bioactive Sites LimitedATP-binding pockets

Scientific Research Applications

Chemistry: Dibutyl pimelate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various organic compounds and polymers.

Biology: In biological research, this compound is used to study the metabolic pathways of esters and their interactions with enzymes.

Industry: In the industrial sector, this compound is used as a plasticizer in the production of flexible plastics and as a lubricant in various mechanical applications.

Mechanism of Action

Mechanism of Action: The mechanism by which dibutyl pimelate exerts its effects involves its interaction with specific molecular targets. In biological systems, it is metabolized by esterases to produce pimelic acid and butanol. These metabolites can then participate in various biochemical pathways.

Molecular Targets and Pathways:

    Esterases: Enzymes that catalyze the hydrolysis of esters.

    Biochemical Pathways: The metabolites of this compound can enter the citric acid cycle and other metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

Dibutyl Pimelate vs. Dibutyl Phthalate (DBP)
  • Structural Differences :
    • This compound: Aliphatic diester (C7 backbone).
    • DBP: Aromatic diester (benzene ring backbone) .
  • Applications: DBP is widely used as a plasticizer but faces regulatory restrictions due to reproductive toxicity and environmental persistence .
  • Aliphatic diesters like dibutyl sebacate and adipate show lower bioaccumulation (BCF < 100) and faster biodegradation, suggesting this compound may follow similar trends .
This compound vs. Diethyl Pimelate
  • Physical Properties :
    • Diethyl pimelate (C11H20O4) has a lower molecular weight (216.27 g/mol) and boiling point (135°C) compared to this compound (estimated molecular weight ~272.38 g/mol, boiling point ~250–300°C) .
  • Biochemical Utility :
    • Diethyl pimelate is used as an acetylcholinesterase inhibitor and reagent in peptide synthesis, while this compound’s larger alkyl groups may enhance lipid solubility for niche applications .
This compound vs. Metal Pimelates
  • Structural Features: Metal pimelates (e.g., Ba²⁺, Sr²⁺ salts) form monoclinic crystals with ionic coordination zones, contrasting with the covalent ester bonds in this compound .
  • Applications :
    • Metal pimelates are studied for materials science (e.g., coordination polymers), while this compound is more relevant in industrial formulations .

Data Tables

Table 1: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications Toxicity Concerns
This compound C15H28O4 272.38* ~250–300* Plasticizers, biochemical research Limited data; likely lower
Dibutyl phthalate (DBP) C16H22O4 278.34 340 Plastics, coatings Reproductive toxicity
Diethyl pimelate C11H20O4 216.27 135 Enzyme inhibition, synthesis Low acute toxicity
Dibutyl sebacate C18H34O4 314.46 344 Cosmetics, lubricants Low bioaccumulation

*Estimated based on homologous series trends.

Table 2: Environmental Persistence Metrics

Compound Biodegradation Potential Bioaccumulation Factor (BCF) Aquatic Toxicity (LC50)
This compound Moderate (inferred) <100 (predicted) >10 mg/L (estimated)
Dibutyl phthalate Low >100 <1 mg/L
Dibutyl sebacate High <100 >100 mg/L

Research Findings

  • Natural Occurrence: Monomethyl pimelate (a related ester) was detected in Strychnos innocua root extracts, but this compound is primarily synthetic .
  • Regulatory Status :
    • Dibutyl sebacate and adipate are prioritized as safer alternatives to phthalates, suggesting this compound could follow similar regulatory pathways .

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